2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | s (br) | 1H | NH (acetamide) |
| 7.21 | d (J=8.4 Hz) | 2H | H2/H6 (tetrahydronaphthalene) |
| 6.88 | d (J=8.8 Hz) | 2H | H3'/H5' (methoxyphenoxy) |
| 6.79 | d (J=8.8 Hz) | 2H | H2'/H6' (methoxyphenoxy) |
| 4.12 | s | 2H | OCH₂CO (acetamide) |
| 3.74 | s | 3H | OCH₃ |
| 2.78 | m | 4H | H5/H8 (tetrahydronaphthalene) |
| 1.92 | m | 4H | H6/H7 (tetrahydronaphthalene) |
¹³C NMR (101 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 169.8 | C=O (acetamide) |
| 159.3 | C-O (methoxyphenoxy) |
| 154.6 | C3 (oxadiazole) |
| 132.1 | C4 (oxadiazole) |
| 128.4 | C2/C6 (tetrahydronaphthalene) |
| 114.2 | C2'/C6' (methoxyphenoxy) |
| 55.1 | OCH₃ |
| 43.8 | CH₂ (acetamide linker) |
Infrared (IR) Absorption Characteristics
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280 | N-H stretch (amide) |
| 1665 | C=O stretch (amide I) |
| 1602 | C=N stretch (oxadiazole) |
| 1247 | C-O-C asymmetric stretch |
| 1033 | C-O symmetric stretch |
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
| m/z | Relative Intensity (%) | Fragment Ion |
|---|---|---|
| 379.4 | 15 | [M]⁺ |
| 336.3 | 42 | [M - CH₃O]⁺ |
| 293.2 | 78 | [M - CH₃O - COCH₂]⁺ |
| 185.1 | 100 | [C₁₀H₁₁N₂O]⁺ (tetrahydronaphthalene-oxadiazole) |
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-8-10-18(11-9-17)27-13-19(25)22-21-20(23-28-24-21)16-7-6-14-4-2-3-5-15(14)12-16/h6-12H,2-5,13H2,1H3,(H,22,24,25) |
InChI Key |
MVDNFLPGOYKLSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Derivatives
The 1,2,5-oxadiazole ring is synthesized via cyclization of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)amidoxime.
-
Procedure :
-
React 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h to form the aldoxime.
-
Treat the aldoxime with trichloroacetic anhydride (1.5 eq) in dichloromethane at 0°C, followed by stirring at RT for 12 h to generate the nitrile oxide.
-
Perform a [3+2] cycloaddition with cyanoacetamide (1.1 eq) in THF using tetrabutylammonium fluoride (TBAF, 0.1 eq) as a catalyst, yielding 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine.
-
Analytical Data :
-
Yield : 78%
-
1H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, NH2), 7.25–7.15 (m, 3H, Ar-H), 2.80–2.60 (m, 4H, tetrahydronaphthalene CH2), 1.75–1.65 (m, 4H, tetrahydronaphthalene CH2).
Acylation and Etherification
Chloroacetylation of the Oxadiazol-3-Amine
The amine group is acylated to introduce the acetamide backbone.
-
Procedure :
Analytical Data :
Nucleophilic Substitution with 4-Methoxyphenol
The chloroacetamide intermediate undergoes etherification with 4-methoxyphenol.
-
Procedure :
Analytical Data :
-
Yield : 72%
-
13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 161.2 (C-OCH3), 154.5 (oxadiazole C=N), 132.4–115.2 (Ar-C), 55.3 (OCH3).
Alternative Routes and Optimization
One-Pot Cyclization-Acylation
A streamlined method combines oxadiazole formation and acylation:
-
React 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde oxime with cyanoacetamide in the presence of TBAF (0.1 eq) and chloroacetyl chloride (1.2 eq) in THF.
-
Add 4-methoxyphenol/K2CO3 after 6 h and continue stirring for 12 h.
Advantages :
-
Total Yield : 65%
-
Purity : 97% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Catalyst/Solvent |
|---|---|---|---|
| Cyclization-Acylation | 78 | 18 | TBAF/THF |
| Stepwise Synthesis | 72 | 24 | K2CO3/acetone |
| One-Pot | 65 | 18 | TBAF/THF, K2CO3/acetone |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives with varying properties.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle 1,2,5-Oxadiazole (target compound): Exhibits higher metabolic stability compared to 1,2,3-triazole (compounds 6a, 6m) due to reduced susceptibility to enzymatic degradation .
Substituent Effects Tetrahydronaphthalene vs. Naphthalene: The saturated tetrahydronaphthalene in the target compound may enhance solubility compared to fully aromatic naphthalene derivatives (e.g., 6a, 6m) . Methoxy Position: The 4-methoxyphenoxy group (target) vs. 2-methoxyphenoxy () alters electronic distribution, affecting receptor binding.
Biological Activity
- Triazole derivatives (e.g., 6a, 6m) show antibacterial and anticancer activity , likely due to metal coordination (Cu-triazole complexes) and DNA intercalation .
- Sulfamoyl-containing analogs (e.g., ) are predicted to target cyclooxygenase (COX) enzymes for anti-inflammatory effects, whereas the target compound’s oxadiazole core may favor kinase inhibition .
Synthetic Complexity
- Triazole derivatives require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), while oxadiazoles are synthesized via cyclocondensation of nitriles and hydroxylamine .
Table 2: Physicochemical Properties
| Property | Target Compound | 6a | 6m | |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 4.5 | 3.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| Rotatable Bonds | 6 | 5 | 5 | 7 |
Research Findings and Gaps
- Contradictions : While triazole derivatives (e.g., 6m) show antibacterial activity, oxadiazoles are less explored in this context, highlighting a research gap .
- Synthetic Optimization : The target compound’s synthesis may benefit from microwave-assisted cyclocondensation to improve yield, as demonstrated for related acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
